4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
Overview
Description
4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol: is a brominated biphenyl compound with the molecular formula C₁₂H₆Br₄O₂. It is characterized by the presence of four bromine atoms and two hydroxyl groups attached to a biphenyl structure. This compound is known for its significant role in various chemical and biological processes, particularly due to its brominated nature, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol typically involves the bromination of 2,2’-biphenyldiol. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron or aluminum bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol may involve large-scale bromination reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form less brominated or debrominated biphenyl compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of tetrabromoquinones or other oxidized biphenyl derivatives.
Reduction: Formation of less brominated biphenyls or completely debrominated biphenyls.
Substitution: Formation of substituted biphenyls with various functional groups replacing the bromine atoms.
Scientific Research Applications
4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of brominated biphenyl derivatives and as a precursor for more complex molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets and disrupt cellular processes.
Industry: Utilized in the development of flame retardants, plasticizers, and other brominated compounds with specific industrial applications.
Mechanism of Action
The mechanism of action of 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol involves its ability to inhibit plastoquinone synthesis, a crucial component of the photosynthetic electron transport chain in algae . By disrupting this pathway, the compound effectively inhibits algal growth and metabolism. The molecular targets include enzymes involved in the biosynthesis of plastoquinone, such as chorismate lyase, flavin-dependent halogenase, and cytochrome P450 . This inhibition leads to a cascade of effects on other key metabolic processes in algae, ultimately resulting in their death or growth inhibition.
Comparison with Similar Compounds
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol: Similar structure with bromine atoms at different positions.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Another brominated compound with a different core structure.
2,3,5,6-Tetrabromo-1,4-dimethylbenzene: A brominated aromatic compound with methyl groups.
Uniqueness: 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol is unique due to its specific bromination pattern and the presence of hydroxyl groups, which impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3,5-dibromo-2-(2,4-dibromo-6-hydroxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O2/c13-5-1-7(15)11(9(17)3-5)12-8(16)2-6(14)4-10(12)18/h1-4,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKDCNQQCLEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164338 | |
Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14957-65-4 | |
Record name | 4,4′,6,6′-Tetrabromo[1,1′-biphenyl]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14957-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014957654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',6,6'-tetrabromo[1,1'-biphenyl]-2,2'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4',6,6'-TETRABROMO-2,2'-BIPHENYLDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5L76S84WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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